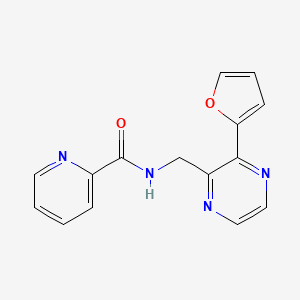

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide

Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide is a heterocyclic compound featuring a pyrazine core substituted with a furan-2-yl group at the 3-position, linked via a methylene bridge to a picolinamide moiety.

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c20-15(11-4-1-2-6-16-11)19-10-12-14(18-8-7-17-12)13-5-3-9-21-13/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSLNKIKOKEFKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

Coupling Reaction: The furan and pyrazine rings are then coupled through a methylation reaction, often using methyl iodide as the methylating agent.

Formation of Picolinamide: The final step involves the formation of the picolinamide moiety through the reaction of picolinic acid with an amine derivative of the coupled furan-pyrazine compound.

Industrial Production Methods

Industrial production methods for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Dihydropyrazines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide has several scientific research applications:

Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

The following analysis compares N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide with structurally related picolinamide derivatives, focusing on synthesis, substituent effects, and inferred physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations :

- Target vs. 10c (): The target lacks the hydrophilic ureido-phenoxy and hydroxypropyl groups of 10c, suggesting lower solubility but better membrane permeability.

- Target vs. d3 () : The pyridazine core in d3 may confer distinct electronic properties compared to pyrazine. The octyl chain in d3 increases lipophilicity, whereas the furan in the target offers moderate polarity.

- Target vs.

- Target vs. 10b () : The mercaptoethyl group in 10b enables redox interactions absent in the target, which may influence stability or bioactivity.

Hypothesized Physicochemical Properties

- Solubility : The target’s furan and amide groups may confer moderate aqueous solubility, intermediate between the highly polar 10c and lipophilic d3.

- Lipophilicity : Predicted logP values would likely follow: d3 > 138 > target > 10c > 10b (due to thiol polarity).

- Metabolic Stability : The furan ring in the target may pose oxidation risks compared to the phenyl groups in 138 or the stable pyridazine in d3 .

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of the Compound

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide features a furan ring, a pyrazine ring, and a picolinamide moiety. Its molecular formula is with a molecular weight of 280.28 g/mol. The compound's unique structure allows it to interact with various biological targets, which may lead to significant therapeutic effects.

The biological activity of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic outcomes.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation. For instance, studies indicate that the compound can inhibit certain kinases that are crucial for tumor growth.

- Receptor Binding : The picolinamide moiety enhances binding affinity to biological targets, potentially increasing the efficacy of the compound in therapeutic applications.

In Vitro Studies

Research has demonstrated that N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide exhibits cytotoxic effects on various cancer cell lines. A notable study investigated its effects on lung carcinoma cell lines, where the compound showed significant inhibition of cell viability, suggesting its potential as an anticancer agent.

Case Studies

- Anticancer Activity : In a study involving human leukemia K562 cells, the compound was found to induce apoptosis and block cell proliferation at concentrations ranging from 20 µM to 120 µM. The mechanism involved cell cycle arrest and down-regulation of anti-apoptotic proteins such as Bcl2 and Survivin, alongside up-regulation of pro-apoptotic proteins like Bax .

- Enzyme Interaction : Another investigation focused on the interaction of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide with specific enzymes associated with cancer progression. The results indicated that the compound could effectively inhibit these enzymes, leading to reduced tumor growth in vitro.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide | Structure | Moderate anticancer activity |

| N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiopheneamide | Structure | Antimicrobial properties |

The presence of the picolinamide moiety in N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide appears to enhance its biological activity compared to other derivatives, making it a valuable candidate for further research.

Q & A

Basic Research Questions

Q. What are the key considerations in the multi-step synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide to optimize yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions between pyrazine and furan derivatives, followed by picolinamide functionalization. Key steps include:

- Temperature control : Maintaining 80°C during condensation reactions to ensure complete conversion (e.g., furan-pyrazine coupling) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in amide bond formation .

- Catalysts : Use of TsOH (tosylic acid) to accelerate cyclization steps .

- Purification : Column chromatography (silica gel, 25% EtOAc in hexane) or preparative HPLC to isolate high-purity products .

Q. How can researchers characterize the structural integrity of the compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., furan protons at δ ~7.5–8.5 ppm, pyrazine methylene at δ ~4.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 284.275 for related analogs) .

- HPLC : Reverse-phase C18 columns with MeCN/H2O gradients assess purity (>95%) and detect intermediates .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data across studies involving this compound?

- Methodological Answer :

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) in assays to minimize variability .

- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specific enzyme/receptor interactions (e.g., sulfonamide analogs inhibiting dihydropteroate synthase) .

- Meta-analysis : Cross-reference activity data with structural analogs (e.g., furan-to-thiophene substitutions) to identify pharmacophore dependencies .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina model binding to active sites (e.g., pyrazine moiety interacting with ATP-binding pockets) .

- MD simulations : GROMACS simulations assess stability of ligand-target complexes over 100 ns trajectories .

- QSAR studies : Regression models correlate substituent electronegativity (e.g., trifluoromethyl groups) with inhibitory potency .

Q. What in vitro assays are suitable for assessing the compound’s enzyme inhibition potential?

- Methodological Answer :

- Kinetic assays : Fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with IC50 calculations .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to immobilized targets .

- Cellular assays : Luciferase reporters in HEK293 cells quantify pathway modulation (e.g., NF-κB inhibition) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?

- Methodological Answer :

- Core modifications : Replace furan with thiophene to enhance hydrophobic interactions (logP optimization) .

- Substituent screening : Introduce electron-withdrawing groups (e.g., -CF3) at the pyrazine 3-position to boost binding affinity .

- Bioisosteric replacements : Substitute picolinamide with isoxazole-3-carboxamide to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.